2,2'-(Ethane-1,2-diyl)bis(5-phenyl-1,3-oxazole)
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Overview
Description
2,2’-(Ethane-1,2-diyl)bis(5-phenyl-1,3-oxazole) is an organic compound known for its unique structural properties and potential applications in various fields. This compound features two oxazole rings connected by an ethane-1,2-diyl bridge, with phenyl groups attached to the oxazole rings. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it a subject of interest in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(Ethane-1,2-diyl)bis(5-phenyl-1,3-oxazole) typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-aminophenol with ethane-1,2-diyl dibromide in the presence of a base, followed by cyclization to form the oxazole rings. The reaction conditions often include the use of solvents such as ethanol or methanol and temperatures ranging from 60°C to 80°C .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
2,2’-(Ethane-1,2-diyl)bis(5-phenyl-1,3-oxazole) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; temperatures around 25°C to 50°C.
Reduction: Sodium borohydride, lithium aluminum hydride; temperatures around 0°C to 25°C.
Substitution: Halogens, alkylating agents; temperatures and solvents vary based on the specific reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with additional oxygen-containing functional groups, while reduction may lead to the formation of reduced oxazole compounds .
Scientific Research Applications
2,2’-(Ethane-1,2-diyl)bis(5-phenyl-1,3-oxazole) has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new pharmaceuticals.
Mechanism of Action
The mechanism of action of 2,2’-(Ethane-1,2-diyl)bis(5-phenyl-1,3-oxazole) involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, its interaction with DNA or proteins can result in the inhibition of cellular processes, making it a potential candidate for anticancer therapies .
Comparison with Similar Compounds
Similar Compounds
2,2’-(Ethane-1,2-diyl)bis(4-chlorophenol): Similar structure but with chlorine atoms instead of phenyl groups.
2,2’-(Ethylenedioxy)diethyl acetate: Features ethylene and acetate groups instead of oxazole rings.
1,1,1-Tris(diphenylphosphinomethyl)ethane: Contains phosphine groups and a different core structure.
Uniqueness
2,2’-(Ethane-1,2-diyl)bis(5-phenyl-1,3-oxazole) is unique due to its combination of oxazole rings and phenyl groups, which impart distinct chemical and physical properties. This uniqueness makes it valuable in various applications, from materials science to medicinal chemistry .
Properties
CAS No. |
31995-37-6 |
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Molecular Formula |
C20H16N2O2 |
Molecular Weight |
316.4 g/mol |
IUPAC Name |
5-phenyl-2-[2-(5-phenyl-1,3-oxazol-2-yl)ethyl]-1,3-oxazole |
InChI |
InChI=1S/C20H16N2O2/c1-3-7-15(8-4-1)17-13-21-19(23-17)11-12-20-22-14-18(24-20)16-9-5-2-6-10-16/h1-10,13-14H,11-12H2 |
InChI Key |
GCTLVMVDQHPOHB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN=C(O2)CCC3=NC=C(O3)C4=CC=CC=C4 |
Origin of Product |
United States |
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